molecular formula C23H26FN5O3 B2593089 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide CAS No. 896381-94-5

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide

Cat. No.: B2593089
CAS No.: 896381-94-5
M. Wt: 439.491
InChI Key: NMEHDVADJPZRLB-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide typically involves a multi-step process. One common method includes the reaction of isatoic anhydride with an amine and an orthoester under classical heating at 120°C for 5 hours or under microwave irradiation at 140°C for 20-30 minutes . The use of ammonium acetate instead of the amine can provide 2-substituted quinazolin-4(3H)-ones .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. This includes solvent-free conditions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular processes. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c24-18-7-2-4-9-20(18)28-14-12-27(13-15-28)11-5-10-25-21(30)16-29-22(31)17-6-1-3-8-19(17)26-23(29)32/h1-4,6-9H,5,10-16H2,(H,25,30)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEHDVADJPZRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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